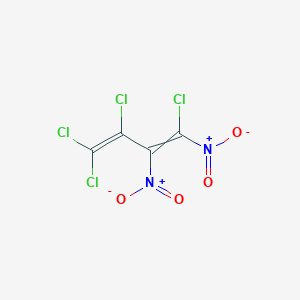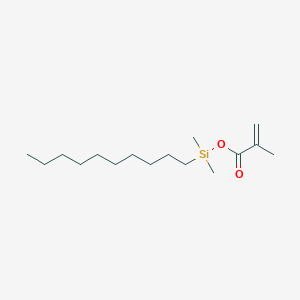
4-Hydroxy-3-(4-methoxyphenyl)pent-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-3-(4-methoxyphenyl)pent-3-en-2-one is an organic compound with a unique structure that includes a hydroxy group, a methoxyphenyl group, and a pentenone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-(4-methoxyphenyl)pent-3-en-2-one typically involves the aldol condensation reaction. This reaction is performed under basic or acidic conditions, where an aldehyde and a ketone react to form a β-hydroxy ketone, which can then undergo dehydration to form the α,β-unsaturated ketone.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reaction.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-3-(4-methoxyphenyl)pent-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the pentenone backbone can be reduced to form a saturated ketone.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction may yield a saturated ketone.
Aplicaciones Científicas De Investigación
4-Hydroxy-3-(4-methoxyphenyl)pent-3-en-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-3-(4-methoxyphenyl)pent-3-en-2-one involves its interaction with molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its biological activity, potentially interacting with enzymes and receptors to exert its effects. The exact pathways and targets are still under investigation, but it is believed to modulate oxidative stress and inflammatory responses.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-3-pentene-2-one: Similar structure but lacks the methoxyphenyl group.
4-Methyl-3-penten-2-one: Contains a methyl group instead of the hydroxy and methoxyphenyl groups.
4-(4-Hydroxy-3-methoxyphenyl)but-3-en-2-one: Similar structure but with a shorter carbon chain.
Uniqueness
4-Hydroxy-3-(4-methoxyphenyl)pent-3-en-2-one is unique due to the presence of both hydroxy and methoxyphenyl groups, which contribute to its distinct chemical and biological properties
Propiedades
Número CAS |
116206-79-2 |
|---|---|
Fórmula molecular |
C12H14O3 |
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
4-hydroxy-3-(4-methoxyphenyl)pent-3-en-2-one |
InChI |
InChI=1S/C12H14O3/c1-8(13)12(9(2)14)10-4-6-11(15-3)7-5-10/h4-7,13H,1-3H3 |
Clave InChI |
LCOXTDMXHGIGFD-UHFFFAOYSA-N |
SMILES canónico |
CC(=C(C1=CC=C(C=C1)OC)C(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(Naphthalen-2-yl)methyl][(oxolan-2-yl)methyl]propanedioic acid](/img/structure/B14309828.png)
![4-[(2,4-Dimethylfuran-3-yl)methyl]-5-methylbenzene-1,3-diol](/img/structure/B14309835.png)
![N,N-Dimethyl-4-[(4-nitrosophenyl)sulfanyl]aniline](/img/structure/B14309836.png)
![4-[9-(4-Hydroxy-3-methylphenyl)-9H-fluoren-9-YL]-2,6-dimethylphenol](/img/structure/B14309849.png)


![O-Phenyl [(6-methoxypyridin-2-yl)methyl]carbamothioate](/img/structure/B14309860.png)

![N-[(4-Methylphenyl)methylidene]hypochlorous amide](/img/structure/B14309876.png)

![1-Methyl-3-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B14309888.png)
